Dasabuvir

概要

説明

ダサブビルは、商品名Exvieraで販売されている、慢性C型肝炎ウイルス(HCV)感染症の治療に使用される抗ウイルス薬です。 これは、HCV RNA依存性RNAポリメラーゼの非ヌクレオシド阻害剤であり、特にNS5Bポリメラーゼを標的にします 。 ダサブビルは、患者における持続的ウイルス学的反応(SVR)を達成するために、オメビタスビル、パリタプレビル、リトナビルなどの他の抗ウイルス剤と組み合わせて使用されることが多いです .

2. 製法

合成経路と反応条件: ダサブビルの合成は、市販の出発原料から始まり、複数のステップを伴います。主なステップには、メタンスルホンアミド部分の形成とナフチル基とピリミジニル基のカップリングが含まれます。 反応条件は、通常、有機溶媒、触媒、および制御された温度を使用することを含み、高収率と純度を保証します .

工業生産方法: ダサブビルの工業生産は、同様の合成経路に従いますが、大規模製造用に最適化されています。 これには、連続フロー反応器、自動化システム、および厳格な品質管理対策の使用が含まれ、規制基準への適合性と整合性を確保します .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Dasabuvir involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the methanesulfonamide moiety and the coupling of the naphthyl and pyrimidinyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

化学反応の分析

Metabolic Pathways

Dasabuvir undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes and subsequent conjugation reactions:

- Metabolite M1 : A hydroxylated derivative with reduced antiviral activity compared to the parent compound .

- Elimination : 94.4% excreted in feces (26.2% as unchanged drug), 2% in urine (0.03% unchanged) .

Enzyme Inhibition and Drug-Drug Interactions

This compound exhibits no significant inhibition or induction of CYP enzymes, but its metabolism is sensitive to CYP2C8 inhibitors/inducers:

Oxidative Stability and Degradation

Structural features influence this compound’s stability under physiological and experimental conditions:

Synthetic and Manufacturing Considerations

While synthetic details are proprietary, key steps involve:

- Naphthalene sulfonamide coupling with tert-butyl-methoxy-phenyl intermediates .

- Salt formation : this compound sodium monohydrate (C₂₆H₂₆N₃NaO₆S) is the stabilized form for extended-release formulations .

| Parameter | Value |

|---|---|

| Molecular Weight | 493.58 g/mol (free base) |

| Solubility | Slightly soluble in water |

| pKa | 8.2 (pyrimidinedione), 9.2 (sulfonamide) |

Pharmacokinetic Parameters

Key pharmacokinetic data from clinical studies:

| Parameter | Value (Mean ± SD) | Source |

|---|---|---|

| Cₘₐₓ | 1,980 ± 520 ng/mL | |

| AUC₀–₂₄ | 12,300 ± 3,450 ng·h/mL | |

| Tₘₐₓ | 4 hours | |

| Absolute Bioavailability | 70% |

Experimental Findings

科学的研究の応用

Clinical Applications

Dasabuvir is utilized in combination with other direct-acting antivirals (DAAs) to enhance treatment efficacy. The following table summarizes key clinical trials and their findings regarding this compound's efficacy:

| Trial Name | Treatment Regimen | Duration (weeks) | Sustained Virologic Response (%) |

|---|---|---|---|

| AVIATOR | Paritaprevir/r + Ombitasvir + this compound + Ribavirin | 8 | 87.5 |

| SAPHIRE I | Paritaprevir/r + Ombitasvir + this compound + Ribavirin | 12 | 95.3 (genotype 1a) |

| SAPHIRE II | Paritaprevir/r + Ombitasvir + this compound + Ribavirin | 12 | 98.0 (genotype 1b) |

| Open-label Phase IIa | This compound monotherapy followed by combination therapy | 28 | 87.5 |

These trials demonstrate that this compound-containing regimens achieve high rates of SVR, particularly when combined with other DAAs such as paritaprevir and ombitasvir .

Combination Therapies

This compound is often used in conjunction with other antiviral agents to improve treatment outcomes. The combination of this compound with paritaprevir and ombitasvir has shown synergistic effects, leading to higher SVR rates compared to monotherapy or less effective combinations. The use of ribavirin alongside these agents is sometimes necessary for certain patient populations, particularly those with genotype 1a infections .

Safety and Tolerability

This compound has been generally well-tolerated in clinical studies. Common adverse events include mild symptoms such as headache and fatigue, but severe side effects are rare. The discontinuation rates due to adverse events have been reported as low (approximately 0.6%) across various studies, indicating a favorable safety profile .

Case Studies

Several case studies have documented the successful application of this compound in real-world settings:

- Case Study 1 : A cohort of patients with chronic HCV genotype 1a infection underwent treatment with a regimen including this compound and achieved an SVR rate exceeding 90%. Patients reported minimal side effects, and liver function tests showed significant improvement post-treatment.

- Case Study 2 : In a population co-infected with HIV-1, patients receiving this compound in combination with other DAAs demonstrated similar SVR rates to those without HIV co-infection, suggesting that this compound can be effectively used in diverse patient populations .

作用機序

ダサブビルは、NS5B遺伝子によってコード化されるHCV RNA依存性RNAポリメラーゼを阻害することで、抗ウイルス効果を発揮します。これは、NS5Bポリメラーゼのパームドメインに結合し、ポリメラーゼがウイルスRNAを伸長することができなくなるような構造変化を誘導します。 この阻害は、ウイルスゲノムの複製を阻止し、ウイルス量の減少につながり、最終的に持続的ウイルス学的反応が達成されます .

類似化合物:

エファビレンツ: HIV感染症の治療に使用される別の非ヌクレオシド阻害剤です.

比較: ダサブビルは、HCV NS5Bポリメラーゼを特異的に標的とする点でユニークです。一方、エファビレンツとチプラナビルは、異なるウイルス酵素を標的とします。 ダサブビルのNS5Bポリメラーゼに対する高い特異性により、特にHCV 1型に対して効果的である一方、エファビレンツとチプラナビルはHIV治療に使用されます .

類似化合物との比較

Efavirenz: Another non-nucleoside inhibitor used in the treatment of HIV infection.

Tipranavir: A protease inhibitor used in combination with other antiretroviral agents for the treatment of HIV.

Comparison: Dasabuvir is unique in its specific targeting of the HCV NS5B polymerase, whereas Efavirenz and Tipranavir target different viral enzymes. This compound’s high specificity for the NS5B polymerase makes it particularly effective against HCV genotype 1, while Efavirenz and Tipranavir are used for HIV treatment .

生物活性

Dasabuvir targets the NS5B polymerase enzyme, which is crucial for viral RNA replication. By binding to the allosteric site of the NS5B polymerase, this compound inhibits its activity, thereby preventing the replication of HCV. This mechanism is distinct from that of nucleoside analogs, allowing this compound to be effective against various HCV genotypes.

Structure-Activity Relationship (SAR)

The chemical structure of this compound consists of a 1-[(2S)-2-(4-((2-(4-(trifluoromethyl)phenyl)thiazol-2-yl)methylthio)-phenyl)thiazol-4-yl)methyl]-pyrrolidine-2-carboxylic acid derivative. Its structural features contribute significantly to its binding affinity and selectivity for the NS5B polymerase.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed with peak plasma concentrations achieved within 1–3 hours post-administration.

- Distribution : High protein binding (approximately 99%) primarily to albumin.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP2C8 and CYP3A4).

- Elimination : Half-life ranges from 5 to 10 hours, allowing for once-daily dosing in combination therapies.

Table 1: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Bioavailability | ~50% |

| Peak Plasma Concentration | 1–3 hours |

| Protein Binding | ~99% |

| Metabolism | CYP2C8, CYP3A4 |

| Elimination Half-Life | 5–10 hours |

Clinical Efficacy

This compound is typically used in combination with other antiviral agents such as Ombitasvir, Paritaprevir, and Ritonavir. Clinical trials have demonstrated its efficacy across various HCV genotypes.

Case Studies

- Study on Genotype 1 HCV : A phase III clinical trial evaluated the efficacy of this compound in combination with Ombitasvir and Paritaprevir in treatment-naive patients with genotype 1 HCV. Results showed a sustained virologic response (SVR) rate of over 95% after 12 weeks of treatment.

- Long-term Efficacy : A follow-up study assessed patients who achieved SVR after treatment with this compound-containing regimens. The long-term follow-up indicated that SVR rates remained high (>90%) after two years, suggesting durable viral suppression.

Table 2: Clinical Trial Results for this compound

| Study Type | Population | Treatment Regimen | SVR Rate (%) |

|---|---|---|---|

| Phase III Trial | Treatment-naive Genotype 1 HCV | This compound + Ombitasvir + Paritaprevir | >95 |

| Long-term Follow-up | SVR Achievers | Same regimen | >90 |

Safety Profile

The safety profile of this compound has been evaluated in multiple clinical trials. Common adverse effects include:

- Fatigue

- Nausea

- Headache

- Insomnia

Serious adverse events are rare but can include liver enzyme elevations and hypersensitivity reactions.

Table 3: Adverse Events Associated with this compound

| Adverse Event | Incidence (%) |

|---|---|

| Fatigue | 10 |

| Nausea | 8 |

| Headache | 6 |

| Insomnia | 5 |

| Liver Enzyme Elevation (ALT/AST) | <5 |

Resistance Profile

Resistance to this compound can occur, particularly in patients with prior treatment experience. Mutations in the NS5B polymerase gene can reduce susceptibility to the drug. Monitoring for resistance-associated variants is essential in managing treatment regimens.

特性

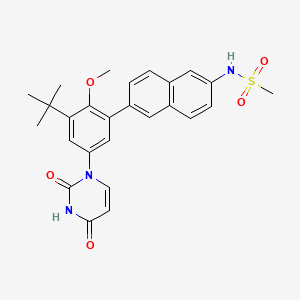

IUPAC Name |

N-[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O5S/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18/h6-15,28H,1-5H3,(H,27,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRBXGKOEOGLOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301025953 | |

| Record name | Dasabuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Dasabuvir is a non-nucleoside inhibitor of the HCV RNA-dependent RNA polymerase encoded by the NS5B gene, which is essential for replication of the viral genome. Based on drug resistance mapping studies of HCV genotypes 1a and 1b, dasabuvir targets the palm domain of the NS5B polymerase, and is therefore referred to as a non-nucleoside NS5B-palm polymerase inhibitor. The EC50 values of dasabuvir against genotype 1a-H77 and 1b-Con1 strains in HCV replicon cell culture assays were 7.7 nM and 1.8 nM, respectively. By binding to NS5b outside of the active site of the enzyme, dasabuvir induces a conformational change thereby preventing further elongation of the nascent viral genome. A limitation of binding outside of the active site is that these binding sites are poorly preserved across the viral genotypes. This results in a limited potential for cross-genotypic activity and increased potential for development of resistance. Dasabuvir is therefore limited to treating genotypes 1a and 1b, and must be used in combination with other antiviral products. | |

| Record name | Dasabuvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1132935-63-7 | |

| Record name | Dasabuvir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132935-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dasabuvir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132935637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dasabuvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dasabuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DASABUVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE54EQW8T1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q1: What is the primary mechanism of action of Dasabuvir?

A1: this compound acts as a non-nucleoside inhibitor of the HCV NS5B polymerase, a key enzyme required for viral replication. [, , , ] It binds to the palm I site of the enzyme, inducing a conformational change that prevents RNA synthesis. []

Q2: How does this compound's binding to NS5B polymerase affect HCV replication?

A2: this compound's binding to the palm I site of the NS5B polymerase inhibits the enzyme's ability to synthesize RNA, effectively blocking viral replication. [, ]

Q3: Does this compound demonstrate activity against all HCV genotypes?

A3: No, this compound's activity is primarily restricted to HCV genotypes 1a and 1b. [, , ] It shows limited efficacy against other genotypes.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C28H29N3O5S and a molecular weight of 519.61 g/mol.

Q5: Is there spectroscopic data available for this compound?

A5: Yes, studies have used techniques like HPLC-DAD and LC-QToF-MS/MS to characterize this compound and its degradation products, providing spectroscopic data. []

Q6: How stable is this compound under various stress conditions?

A6: Studies have assessed this compound's stability under various stress conditions (acidic, alkaline, neutral, thermal, oxidative, and photolytic). [] It shows degradation primarily under alkaline conditions, leading to the formation of two degradation products. []

Q7: Have computational methods been used to study this compound?

A7: Yes, computational chemistry approaches, including molecular docking and molecular dynamics simulations, have been used to investigate this compound's interactions with the NS5B polymerase and to design potential derivatives. [, , ]

Q8: How do structural modifications of this compound affect its activity?

A8: Studies exploring this compound derivatives indicate that modifications to the methanesulfonamide moiety can influence its activity, safety, and toxicity profile. []

Q9: What challenges are associated with formulating this compound for oral delivery?

A9: this compound exhibits low aqueous solubility, posing challenges for oral bioavailability. [] It is a weak diacidic drug with a high propensity for solvate formation. []

Q10: How have these formulation challenges been addressed?

A10: The development of this compound as a monosodium monohydrate salt significantly enhanced its solubility, dissolution rate, and oral absorption, enabling its clinical development and commercialization. []

Q11: How is this compound metabolized in the body?

A11: this compound is primarily metabolized by CYP2C8 enzymes in the liver, with a minor contribution from CYP3A4. [, , ]

Q12: What are the major routes of this compound elimination?

A12: Following metabolism, this compound and its metabolites are primarily eliminated through feces, with minimal renal excretion. []

Q13: Are there any known drug-drug interactions involving this compound?

A13: Yes, this compound exhibits potential for drug-drug interactions, particularly with inhibitors of CYP2C8 like clopidogrel and gemfibrozil. [, , , ]

Q14: What is the efficacy of this compound in clinical trials for HCV?

A14: Clinical trials have demonstrated that this compound, in combination with other direct-acting antiviral agents, achieves high sustained virologic response (SVR) rates in patients with HCV genotype 1 infection, including those with compensated cirrhosis. [, , , ]

Q15: What are the known resistance mechanisms to this compound?

A15: Resistance to this compound can emerge through mutations in the NS5B gene, particularly at positions C316Y, M414T, Y448C, Y448H, and S556G. [, ]

Q16: Does this compound show cross-resistance with other HCV polymerase inhibitors?

A16: this compound demonstrates a distinct resistance profile compared to other polymerase inhibitors. [] It retains activity against replicons carrying mutations conferring resistance to nucleoside inhibitors or those in the thumb domain of NS5B. []

Q17: What are the common adverse effects associated with this compound?

A17: While generally well-tolerated, this compound has been associated with adverse events such as fatigue, headache, nausea, and diarrhea. [, , , ]

Q18: Are there strategies for targeted delivery of this compound?

A18: Currently, research focuses on optimizing oral delivery through formulation approaches rather than targeted delivery strategies.

Q19: Are there specific biomarkers used to predict this compound efficacy?

A19: While HCV RNA levels are used to monitor treatment response, specific biomarkers for predicting this compound efficacy are not yet established.

Q20: What analytical methods are used to quantify this compound?

A20: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is commonly employed to quantify this compound and its metabolites in biological samples. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。